molecular formula C₁₅H₂₆S B1142457 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol CAS No. 138077-74-4

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol

Cat. No.: B1142457
CAS No.: 138077-74-4
M. Wt: 238.43
InChI Key:
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Description

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol, also known as farnesyl thiol, is a naturally occurring isoprenoid thiol. This compound is characterized by its three conjugated double bonds and a thiol group at the terminal position. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of cholesterol, ubiquinone, and other essential biomolecules .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is complex and involves a range of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group and conjugated double bonds. Similar compounds include:

These compounds share similar structural features but differ in their functional groups, leading to distinct chemical properties and biological activities.

Properties

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWPDADGDASKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCS)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258202
Record name 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-85-9
Record name 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7226-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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